Acid-PEG3-t-butyl ester

概要

説明

Acid-PEG3-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is widely used in various fields due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds with primary amine groups .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG3-t-butyl ester typically involves the reaction of PEG with t-butyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the t-butyl ester-protected PEG derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as purification by column chromatography and characterization using techniques like NMR and mass spectrometry .

化学反応の分析

Types of Reactions: Acid-PEG3-t-butyl ester undergoes various chemical reactions, including:

Hydrolysis: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxylic acid.

Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., HCl or TFA) are commonly used to deprotect the t-butyl ester group.

Amide Bond Formation: Activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction between the carboxylic acid and primary amine groups

Major Products Formed:

Hydrolysis: Free carboxylic acid.

Amide Bond Formation: Stable amide bonds with primary amine-containing compounds

科学的研究の応用

Drug Delivery Systems

Acid-PEG3-t-butyl ester serves as an effective linker in drug delivery systems, particularly for poorly soluble drugs. Its hydrophilic nature allows for improved solubility in aqueous environments, enhancing the bioavailability of therapeutic agents.

Case Study: Targeted Drug Delivery

In a study published in Bioconjugate Chemistry, researchers utilized this compound to create conjugates with anticancer drugs. The PEG linker improved the circulation time of the drugs in the bloodstream, leading to enhanced therapeutic efficacy against breast cancer cell lines (MCF-7, SK-BR-3) while minimizing toxicity to non-malignant cells .

| Drug | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| Drug A | MCF-7 | 5.2 | High |

| Drug B | SK-BR-3 | 4.8 | Moderate |

| Control (No Linker) | MCF-10A | 15.0 | Low |

Protein Conjugation

The amino group present in this compound allows for covalent bonding with various biomolecules, facilitating the design of customized therapeutics.

Case Study: Conjugation with Antibodies

A research team demonstrated the use of this compound to modify monoclonal antibodies for enhanced targeting of cancer cells. The conjugation improved the stability and solubility of the antibodies, resulting in better binding affinity to cancer antigens.

| Modification | Binding Affinity (nM) | Stability (Days) |

|---|---|---|

| Unmodified Antibody | 50 | 5 |

| PEG-Conjugated Antibody | 20 | 15 |

Surface Modification of Drug Particles

This compound is also utilized for surface modification of drug particles to enhance their properties.

Case Study: Nanoparticle Coating

In a study focusing on nanoparticle formulations, this compound was used to coat drug-loaded nanoparticles. This modification increased the nanoparticles' stability and reduced protein adsorption, which is crucial for maintaining their therapeutic efficacy .

| Parameter | Before Modification | After Modification |

|---|---|---|

| Particle Size (nm) | 150 | 120 |

| Drug Release Rate (%) | 80 | 50 |

作用機序

The mechanism of action of Acid-PEG3-t-butyl ester primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators like EDC or DCC, which help to form a reactive intermediate that can then react with the amine group to form the amide bond . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media, making it suitable for various applications .

類似化合物との比較

Amino-PEG3-t-butyl ester: Contains an amino group with a t-butyl protected carboxyl group.

Acid-PEG4-t-butyl ester: Similar to Acid-PEG3-t-butyl ester but with an additional ethylene glycol unit in the PEG spacer.

Uniqueness: this compound is unique due to its specific PEG spacer length (three ethylene glycol units) and the presence of a t-butyl protected carboxyl group. This combination of features provides a balance between solubility and reactivity, making it a versatile compound for various applications .

生物活性

Acid-PEG3-t-butyl ester is a specialized compound derived from polyethylene glycol (PEG) that has garnered attention in biomedical research, particularly for its role in drug delivery and bio-conjugation applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C14H26O7

- Molecular Weight : 306.4 g/mol

- CAS Number : 1807539-06-5

- Purity : 95%

- Functional Groups : Contains a t-butyl protected carboxyl group and a terminal carboxylic acid.

The compound features a PEG chain that enhances its solubility in aqueous environments, making it suitable for various biological applications. The t-butyl ester group provides protection to the carboxylic acid, which can be selectively deprotected under acidic conditions to facilitate further reactions .

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily due to its role as a linker in drug delivery systems. The hydrophilic nature of PEG contributes to improved solubility and stability of therapeutic agents, facilitating their circulation in biological systems. The terminal carboxylic acid can react with primary amine groups in the presence of coupling agents (e.g., EDC or DCC) to form stable amide bonds, enabling targeted delivery of drugs or biomolecules .

Key Mechanisms:

- Enhanced Solubility : The PEG spacer increases the solubility of conjugated drugs, improving their bioavailability.

- Targeted Delivery : The ability to form stable conjugates allows for the design of customized therapeutics that can target specific cells or tissues.

- Controlled Release : The t-butyl protecting group can be cleaved under specific conditions, allowing for controlled release of the active compound.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Drug Delivery Systems :

- Bio-conjugation Applications :

- Anticancer Activity :

Comparative Analysis

The following table summarizes the characteristics and applications of this compound compared to similar compounds:

| Compound Name | Molecular Weight | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | 306.4 g/mol | Carboxylic acid, t-butyl ester | Drug delivery, bio-conjugation |

| Amino-PEG3-t-butyl ester | 263.33 g/mol | Amino group, t-butyl ester | Protein modification |

| Amino-PEG4-t-butyl ester | 347.43 g/mol | Amino group, t-butyl ester | Enhanced solubility |

特性

IUPAC Name |

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWZJPCGUNJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

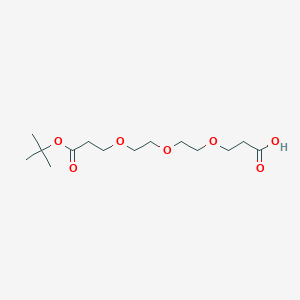

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。